molecular formula C12H12Cl2O2 B14720332 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- CAS No. 13239-25-3

1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)-

Cat. No.: B14720332
CAS No.: 13239-25-3
M. Wt: 259.12 g/mol
InChI Key: PEZDGINXZHEJFN-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two carbonyl chloride groups attached to a benzene ring, with a tert-butyl group at the 5-position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- typically involves the chlorination of the corresponding dicarboxylic acid or its derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- involves the reactivity of its acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- can be compared with other similar compounds such as:

The presence of different substituents at the 5-position affects the reactivity and applications of these compounds. The tert-butyl group in 1,3-Benzenedicarbonyl dichloride, 5-(1,1-dimethylethyl)- provides steric hindrance, which can influence the compound’s reactivity and stability .

Properties

CAS No.

13239-25-3

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

5-tert-butylbenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C12H12Cl2O2/c1-12(2,3)9-5-7(10(13)15)4-8(6-9)11(14)16/h4-6H,1-3H3

InChI Key

PEZDGINXZHEJFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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